![molecular formula C18H14N4O B4922584 6-amino-3-methyl-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4922584.png)
6-amino-3-methyl-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of diketones with hydrazine at ambient temperature in N,N-dimethylacetamide, in an acid medium, to give the corresponding pyrazoles with good yields and good regioselectivity . A series of related compounds were synthesized by a four-component one-pot reaction of methyl acetoacetate (or ethyl acetoacetate), hydrazine hydrate, arylaldehydes, and malononitrile in the presence of a phase transfer catalyst .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For instance, the corrosion inhibition performance of a synthesized green compound, namely: 4,4′-(1,4phenylene)bis(6-amino-3-methyl-2,4 dihydropyrano[2,3-c]pyrazole-5-carbonitrile) (BPP), has been tested for mild steel (MS) in 0.5 M H2SO4 .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The broad application of SM coupling arises from its mild reaction conditions, functional group tolerance, and environmentally benign nature of organoboron reagents. In this context, 6-amino-3-methyl-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile could serve as an efficient boron reagent for SM coupling reactions .
Hydromethylation Reactions
Protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but relatively unexplored. The hydromethylation sequence, which involves boron reagents, could find applications in the synthesis of complex molecules, including natural products .
Inhibition of c-MET Kinase
Quinolinyl-pyrazoles, including derivatives of our compound, have been screened as potent inhibitors for c-MET kinase. These molecules exhibit excellent tumor growth inhibition and favorable pharmacokinetic properties. The hydroxyl-functionalized quinoline-containing pyrazole heterocycle shows promise in cancer research .
Antibacterial Activity
Certain amino-pyrazoles (3APs) bearing a thiourea moiety have demonstrated sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) in the presence of bioavailable copper. This suggests potential applications in antibacterial drug development .
Neurotoxicity Studies
A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide, has been investigated for its neurotoxic potential. Behavioral parameters and biochemical markers were assessed in alevins, providing insights into its effects on brain function .
Mechanism of Action
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Pyrazole derivatives, for instance, have been studied for their potential applications in various fields such as technology, medicine, and agriculture .
properties
IUPAC Name |
6-amino-3-methyl-4-naphthalen-1-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-10-15-16(14(9-19)17(20)23-18(15)22-21-10)13-8-4-6-11-5-2-3-7-12(11)13/h2-8,16H,20H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJZRAZFVXGFHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-methyl-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide |
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